molecular formula C18H22ClNO B1385290 (2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine CAS No. 1040684-69-2

(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine

Cat. No. B1385290
CAS RN: 1040684-69-2
M. Wt: 303.8 g/mol
InChI Key: MZMKRMJJYZMUAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine (CIBM) is a chemical compound that has been the subject of much scientific research in recent years. It is a synthetic compound that has been found to have a number of potential applications in laboratory experiments and scientific research.

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds

    A study by Bekircan, Ülker, and Menteşe (2015) involved using a compound structurally similar to (2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine as a starting material for synthesizing new compounds with potential lipase and α-glucosidase inhibitory activities. This research contributes to the development of new medicinal compounds (Bekircan et al., 2015).

  • Structure-Affinity Relationship Studies

    Perrone et al. (2000) conducted research on derivatives of a similar compound, focusing on their binding affinity at dopamine D4 and D2 receptors. Such studies are crucial for understanding the pharmacological profile of these compounds and their potential therapeutic applications (Perrone et al., 2000).

  • Antitubercular Activity

    Samala et al. (2014) synthesized and evaluated analogues of a compound structurally related to (2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine for their antitubercular activities. This kind of research is instrumental in discovering new treatments for tuberculosis (Samala et al., 2014).

  • Synthesis of Radioactive Compounds

    Hicks et al. (1984) described the synthesis of a radioactive compound starting with a related chemical, illustrating the use of these compounds in radiochemical studies and potentially in medical imaging (Hicks et al., 1984).

  • Cancer Research

    Kamaraj et al. (2021) investigated a compound similar to (2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine, focusing on its crystal structure and theoretical investigations, including its potential as a cancer inhibitor (Kamaraj et al., 2021).

  • Thermodynamic and Thermophysical Properties

    Chao et al. (1990) provided an evaluation of the thermodynamic and thermophysical properties of various primary amines, including methanamine, which is structurally related to the compound . Such studies are crucial for understanding the physical and chemical behavior of these compounds (Chao et al., 1990).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-(2-methylpropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(2)13-21-17-9-7-15(8-10-17)11-20-12-16-5-3-4-6-18(16)19/h3-10,14,20H,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMKRMJJYZMUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-Chlorophenyl)-N-(4-isobutoxybenzyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.